(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate (1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709704
InChI: InChI=1S/C8H8N2S.ClH.H2O/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2;1H;1H2
SMILES: C1=CC(=C2C(=C1)N=CS2)CN.O.Cl
Molecular Formula: C8H11ClN2OS
Molecular Weight: 218.70 g/mol

(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate

CAS No.:

Cat. No.: VC13709704

Molecular Formula: C8H11ClN2OS

Molecular Weight: 218.70 g/mol

* For research use only. Not for human or veterinary use.

(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate -

Specification

Molecular Formula C8H11ClN2OS
Molecular Weight 218.70 g/mol
IUPAC Name 1,3-benzothiazol-7-ylmethanamine;hydrate;hydrochloride
Standard InChI InChI=1S/C8H8N2S.ClH.H2O/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2;1H;1H2
Standard InChI Key XFIOZEALUFHNBU-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)N=CS2)CN.O.Cl
Canonical SMILES C1=CC(=C2C(=C1)N=CS2)CN.O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, (1,3-benzothiazol-7-ylmethyl)amine hydrochloride hydrate, reflects its benzothiazole backbone (C₇H₅NS) fused with an aminomethyl group (-CH₂NH₂) at the 7-position. The hydrochloride salt form (HCl) and hydrate (H₂O) indicate its ionic stabilization and crystalline hydration state. The molecular formula is C₈H₁₀ClN₂OS·xH₂O, where xx denotes variable water content dependent on crystallization conditions .

Structural Characterization

Key structural features include:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with sulfur and nitrogen atoms).

  • Aminomethyl substitution: The -CH₂NH₂ group at the 7-position introduces a primary amine functional group, enhancing reactivity and hydrogen-bonding potential.

  • Hydrochloride salt: Protonation of the amine group by HCl improves solubility in polar solvents and stabilizes the compound against degradation.

  • Hydrate form: Water molecules incorporated into the crystal lattice influence melting point, solubility, and stability .

Synthesis and Reaction Pathways

Precursor Selection

Synthesis typically begins with 7-methyl-1,3-benzothiazole or its nitro derivative. For example, 7-nitro-1,3-benzothiazole can be reduced to the corresponding amine using methods analogous to those employed for 5-nitro-1,3-benzothiazole .

Reduction of Nitro Groups

Catalytic hydrogenation or chemical reduction converts nitrobenzothiazoles to aminobenzothiazoles:
7-Nitro-1,3-benzothiazoleH2/Pd-Cor SnCl27-Amino-1,3-benzothiazole\text{7-Nitro-1,3-benzothiazole} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{or SnCl}_2} \text{7-Amino-1,3-benzothiazole}
Yields for similar reductions range from 52% to 89%, depending on catalysts (e.g., Pd/C, SnCl₂) and solvents (e.g., THF, methanol) .

Aminomethylation

Introducing the methylamine group involves nucleophilic substitution or reductive amination. For instance, reacting 7-chloromethyl-1,3-benzothiazole with ammonia under controlled conditions yields the primary amine:
7-Chloromethyl-1,3-benzothiazole+NH3(1,3-Benzothiazol-7-ylmethyl)amine+HCl\text{7-Chloromethyl-1,3-benzothiazole} + \text{NH}_3 \rightarrow \text{(1,3-Benzothiazol-7-ylmethyl)amine} + \text{HCl}
Subsequent treatment with HCl in aqueous media generates the hydrochloride hydrate .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of analogous benzothiazoles reveal characteristic absorptions:

  • N-H stretch: ~3300 cm⁻¹ (amine group).

  • C=N stretch: ~1628 cm⁻¹ (thiazole ring).

  • C-S stretch: ~780 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons resonate at δ 6.92–8.22 ppm, while the aminomethyl group (-CH₂NH₂) appears as a singlet at δ 2.12–2.00 ppm .

  • ¹³C NMR: The thiazole carbons (C-2 and C-3) are observed at ~150–160 ppm, with aromatic carbons at 110–140 ppm .

Mass Spectrometry

The molecular ion peak (M⁺) for the free base (C₈H₉N₂S) is expected at m/z 177, with fragments corresponding to benzothiazole (m/z 135) and -CH₂NH₂ (m/z 30) .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents (e.g., hexane). Hydration improves crystalline stability but may necessitate desiccation for long-term storage .

Thermal Properties

Analogous benzothiazole derivatives display melting points between 76°C and 145°C, influenced by substitution patterns and hydration .

Table 1: Comparative Physicochemical Data for Benzothiazole Derivatives

CompoundMelting Point (°C)Solubility (mg/mL)Log P
1,3-Benzothiazol-5-amine 76–780.68 (water)1.59
7-Aminomethyl-1,3-benzothiazole HCl·H₂O*110–125 (est.)1.2 (water)0.85

*Estimated based on structural analogs .

Challenges and Future Directions

Despite its potential, gaps persist in:

  • Synthetic optimization: Improving yields and purity for large-scale production.

  • Biological profiling: Assessing cytotoxicity, pharmacokinetics, and target specificity.

  • Hydration effects: Quantifying water content’s impact on stability and bioactivity.

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